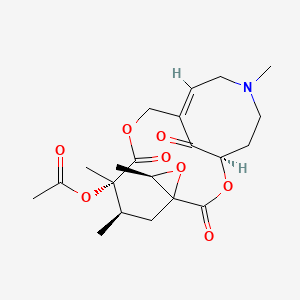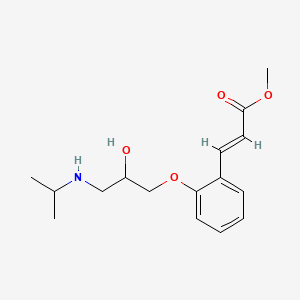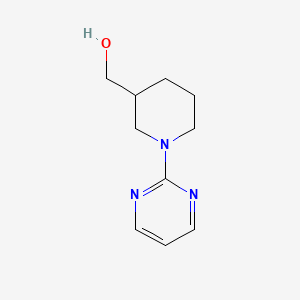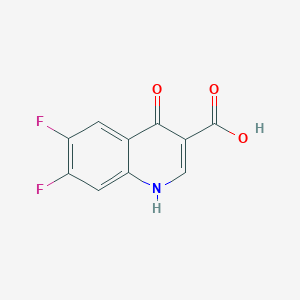
3-(1H-pyrrol-3-yl)pyridine
Vue d'ensemble
Description
“3-(1H-pyrrol-3-yl)pyridine” is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.17 . It has been studied for its potential in various applications, including its role in inhibiting the growth of several related protozoan parasites of the subphylum Apicomplexa .
Synthesis Analysis
A novel strategy for the synthesis of 3-(N-heteryl)pyrrole derivatives has been reported . This involves a flexible approach to unknown 1-(1H-pyrrol-3-yl)pyridinium salts with selective control of the substitution patterns, by the reaction of pyridinium ylides with 2H-azirines .
Chemical Reactions Analysis
The chemical reactions involving “3-(1H-pyrrol-3-yl)pyridine” are not explicitly mentioned in the search results. However, a related compound, 1H-pyrazolo[3,4-b]pyridines, has been synthesized using 1,3-dicarbonyl compounds and 5-aminopyrazole as starting materials .
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
One notable application of derivatives of "3-(1H-pyrrol-3-yl)pyridine" is in the field of phosphorescent organic light-emitting diodes (PhOLEDs). For example, the compound 3-(1H-Pyrazol-1-yl)pyridine, which shares a structural similarity with the target molecule, has been utilized as an electron-transporting unit to construct bipolar host materials for PhOLEDs. These materials show high efficiency and low-efficiency roll-off in blue and green PhOLEDs, as well as in white OLEDs, indicating the potential of pyrrole-pyridine derivatives in advanced optoelectronic devices (Li et al., 2016).
Synthetic Chemistry
In synthetic chemistry, 3-Ylidene-1-pyrrolines, a class of compounds related to "3-(1H-pyrrol-3-yl)pyridine", have been investigated for their potential as precursors to various pyrrolidine derivatives and complex polyheterocyclic molecules. The unique combination of reactive sites in these compounds allows for the synthesis of diverse and complex molecular structures, demonstrating the importance of pyrrolidine and pyridine derivatives in synthetic strategies (Gazizov et al., 2020).
Catalysis
Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, involving pyrrolidine derivatives, showcases the versatility of these compounds in creating stereochemically diverse pyrrolidine structures. This process is crucial for the enantioselective synthesis of complex products with multiple stereocenters, highlighting the role of pyrrolidine and pyridine moieties in catalytic and synthetic chemistry (Adrio & Carretero, 2019).
Coordination Chemistry
The coordination chemistry of pyridine and pyrazolyl derivatives, including those related to "3-(1H-pyrrol-3-yl)pyridine", has been explored for their potential in forming luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions. Such studies indicate the applicability of these derivatives in developing new materials for sensing and electronic applications (Halcrow, 2005).
Antibacterial and Anticancer Agents
Derivatives of "3-(1H-pyrrol-3-yl)pyridine" have been synthesized and investigated for their potential as antibacterial and anticancer agents. For example, novel syntheses from pyridinethiones have led to the creation of azo derivatives of thieno[2,3-b] pyridine, showing promising results as potential anti-bacterial and anti-cancer agents. This research underscores the importance of pyrrolidine and pyridine derivatives in the development of new therapeutic agents (Gaber et al., 2008).
Mécanisme D'action
Target of Action
It is known that pyrrole derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Pyrrole derivatives have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrrole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
It is known that the effects of pyrrole derivatives can vary widely depending on their specific targets and mode of action .
Safety and Hazards
Orientations Futures
The future directions for “3-(1H-pyrrol-3-yl)pyridine” are not explicitly mentioned in the search results. However, the synthesis of related compounds, such as 1H-pyrazolo[3,4-b]pyridines, has been a topic of recent research .
Propriétés
IUPAC Name |
3-(1H-pyrrol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJJEVNCMXOMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429087 | |
| Record name | 3-(1H-pyrrol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-3-yl)pyridine | |
CAS RN |
76304-55-7 | |
| Record name | 3-(1H-pyrrol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




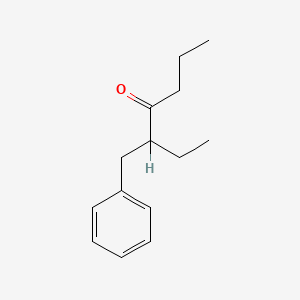
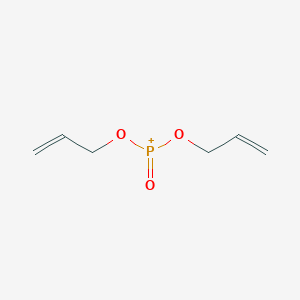
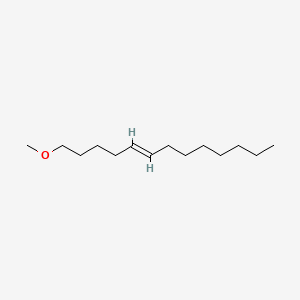

![[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate](/img/structure/B1609435.png)
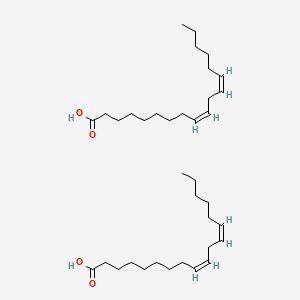
![sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate](/img/no-structure.png)
